N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.327 g/mol . This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms, thereby exhibiting antimicrobial properties . Additionally, the compound may interact with other biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(hydroxymethyl)propyl)-4-methylbenzenesulfonamide
- N-(1-(hydroxymethyl)propyl)-2-naphthalenesulfonamide
- N-(1-(hydroxymethyl)propyl)-4-methoxybenzamide
Uniqueness
N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H19NO4S |
---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-4-10(8-14)13-18(15,16)11-5-6-12(17-3)9(2)7-11/h5-7,10,13-14H,4,8H2,1-3H3 |
InChI Key |
SWZACGAQTZSKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)C |
Origin of Product |
United States |
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